2-(Chloromethyl)-3,5-difluoropyridine
Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and other identifiers like CAS number. It also includes its appearance and where it is commonly found or used .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular structure. It includes the spatial arrangement of atoms, the type and length of bonds, and the compound’s stereochemistry .Chemical Reactions Analysis
This involves identifying the chemical reactions the compound undergoes. It includes studying the reagents and conditions of the reactions, as well as the products formed .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. Physical properties include melting point, boiling point, and solubility. Chemical properties include reactivity and stability .Scientific Research Applications
Regioexhaustive Substitution and Derivatization
2-(Chloromethyl)-3,5-difluoropyridine and related compounds have been used extensively in regioexhaustive substitution reactions. The process involves selective metalation and carboxylation, enabling the synthesis of several fluorinated pyridinecarboxylic acids. This methodology provides a versatile approach to access a wide range of functionalized pyridine derivatives useful in various chemical syntheses (Bobbio & Schlosser, 2005).
Structural Studies and Molecular Geometry
Studies on disubstituted pyridines, including this compound, have revealed insights into their molecular geometry and structural characteristics. These studies, often using NMR and other spectroscopic techniques, have provided valuable information on the molecular orientations and ring distortions influenced by substituents like fluorine (Orrell & Šik, 1975).
Synthetic Methodology Optimization
The optimization of synthetic methods for derivatives of this compound has been a subject of significant research. Improved methods have led to higher yields and simpler processes, which are beneficial for industrial-scale synthesis. These advancements have implications for the production of pharmaceuticals and other complex organic molecules (Li Sheng-song, 2010).
Catalysis and Reaction Mechanism Studies
Derivatives of this compound have been used to study various catalytic processes and reaction mechanisms. Their unique structural properties make them suitable for investigating novel catalyst designs and understanding complex reaction pathways (Prakash et al., 2012).
Synthesis of Complex Molecules
These compounds are key intermediates in the synthesis of more complex molecules. They have been used in the construction of various organometallic compounds, ligands, and catalysts, expanding the toolkit available for synthetic chemists (Ma et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-3,5-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRQVTCCNSHPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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